molecular formula C9H7F3O B3001729 2-(2,2,2-Trifluoroethyl)benzaldehyde CAS No. 158884-42-5

2-(2,2,2-Trifluoroethyl)benzaldehyde

Cat. No.: B3001729
CAS No.: 158884-42-5
M. Wt: 188.149
InChI Key: CEKKMSUOUICUDO-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O. It is a benzaldehyde derivative where the benzene ring is substituted with a 2,2,2-trifluoroethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)benzaldehyde typically involves the introduction of the trifluoroethyl group to the benzaldehyde structure. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-(2,2,2-Trifluoroethyl)benzoic acid.

    Reduction: 2-(2,2,2-Trifluoroethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)benzaldehyde is primarily influenced by the electron-withdrawing effects of the trifluoromethyl group. This group can stabilize negative charges and enhance the reactivity of the aldehyde group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    2-(2,2,2-Trifluoroethyl)benzoic acid: The oxidized form of 2-(2,2,2-Trifluoroethyl)benzaldehyde.

    2-(2,2,2-Trifluoroethyl)benzyl alcohol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic properties compared to other similar compounds

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKKMSUOUICUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158884-42-5
Record name 2-(2,2,2-trifluoroethyl)benzaldehyde
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